An In-depth Technical Guide to Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and its Derivatives
An In-depth Technical Guide to Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and its Derivatives
This technical guide provides a comprehensive overview of the core basic properties, synthesis, and biological activities of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and related derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Molecular Properties
While specific experimental data for Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate is limited in publicly available literature, its fundamental properties can be derived from its chemical structure and data from closely related isomers and derivatives. The 1H-pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in the development of various therapeutic agents.
Table 1: Basic Properties of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and Related Isomers
| Property | Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate | Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Isomer) | Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate (Isomer) |
| Molecular Formula | C₉H₈N₂O₂[1] | C₉H₈N₂O₂[2] | C₉H₈N₂O₂[3] |
| Molecular Weight | 176.17 g/mol [1] | 176.17 g/mol [2] | 176.17 g/mol [3] |
| CAS Number | Not available | 1015609-11-6[2] | 1353101-49-1 |
| Physical Form | Solid (predicted) | Solid[2] | Not available |
| Boiling Point | Not available | Not available | 365.1°C at 760 mmHg[3] |
| Storage | Not available | Room temperature, dry seal | Room temperature, dry seal[3] |
Synthesis and Characterization
General Synthetic Pathway for the 1H-pyrrolo[3,2-c]pyridine Core
A common route to the 1H-pyrrolo[3,2-c]pyridine scaffold involves the following key steps, as described for related derivatives.[4]
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Oxidation: A commercially available substituted pyridine, such as 2-bromo-5-methylpyridine, is oxidized.[4]
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Nitration: The resulting pyridine-1-oxide is then nitrated.[4]
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Formation of a Key Intermediate: The nitrated pyridine-1-oxide is reacted with N,N-dimethylformamide dimethyl acetal.[4]
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Cyclization: The intermediate undergoes reductive cyclization to form the 1H-pyrrolo[3,2-c]pyridine core.[4]
The following diagram illustrates a generalized workflow for the synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold.
Caption: Generalized synthetic workflow for the 1H-pyrrolo[3,2-c]pyridine core.
Hypothetical Esterification to Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Following the formation of the 1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid, a standard esterification procedure would be employed to yield the methyl ester.
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Protocol:
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The 1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid would be dissolved in methanol.
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A catalytic amount of a strong acid, such as sulfuric acid, would be added.
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The reaction mixture would be heated under reflux until the reaction is complete, as monitored by thin-layer chromatography.
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The solvent would be removed under reduced pressure.
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The residue would be neutralized with a weak base, such as sodium bicarbonate solution.
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The product would be extracted with an organic solvent, such as ethyl acetate.
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The organic layer would be dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
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Purification would be achieved by column chromatography on silica gel.
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Characterization
The structure of the synthesized Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the proton and carbon environments in the molecule. While specific data for the target compound is unavailable, the spectra of related derivatives show characteristic peaks for the pyrrolopyridine core and the methyl ester group.[4]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound and confirm its elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H stretch of the pyrrole ring and the C=O stretch of the ester.
Biological Activity and Therapeutic Potential
The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile platform for the development of potent and selective kinase inhibitors and other therapeutic agents.[5][6]
Anticancer Activity
Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated significant potential as anticancer agents through various mechanisms:
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FMS Kinase Inhibition: Several diarylamide and diarylurea derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory effects against FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in the proliferation and survival of various cancer cells, including ovarian, prostate, and breast cancers.[6]
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Colchicine-Binding Site Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of the colchicine-binding site on tubulin. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[4]
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Antiproliferative Activity against Melanoma: Certain diarylureas and diarylamides possessing the 1H-pyrrolo[3,2-c]pyridine scaffold have exhibited potent antiproliferative activity against human melanoma cell lines.[7]
The following diagram illustrates the general mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives as kinase inhibitors.
Caption: General mechanism of kinase inhibition by 1H-pyrrolo[3,2-c]pyridine derivatives.
Other Potential Therapeutic Applications
The broader class of pyrrolopyridine derivatives has been investigated for a range of other biological activities, suggesting that Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate could serve as a valuable intermediate in the synthesis of compounds for various therapeutic targets. These activities include potential antidiabetic and antimicrobial effects.[8]
Conclusion
Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While specific data for this exact molecule is sparse, the well-documented synthesis and biological activities of the 1H-pyrrolo[3,2-c]pyridine scaffold highlight its importance in the development of novel therapeutics, particularly in the field of oncology. Further research into the specific properties and biological profile of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate is warranted to fully explore its potential.
References
- 1. PubChemLite - 1h-pyrrolo[3,2-c]pyridine-6-carboxylic acid methyl ester (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Methyl 1H-pyrrolo 3,2-b pyridine-6-carboxylate AldrichCPR 1015609-11-6 [sigmaaldrich.com]
- 3. Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate [myskinrecipes.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate [smolecule.com]
